8-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoline
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Overview
Description
8-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoline can be achieved through several methods. One common approach involves the condensation of 2-aminobenzimidazole with 8-formylquinoline under acidic conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as microwave-assisted synthesis or solvent-free conditions. These methods not only reduce the reaction time but also minimize the environmental impact by avoiding the use of hazardous solvents .
Chemical Reactions Analysis
Types of Reactions
8-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding amines .
Scientific Research Applications
8-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 8-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoline involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes, such as topoisomerases, which are essential for DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its metal-chelating properties and broad pharmacological applications.
Quinoline N-oxides: Used in various chemical reactions and as intermediates in the synthesis of other compounds.
Benzimidazole derivatives: Widely studied for their antimicrobial and anticancer activities.
Uniqueness
8-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoline stands out due to its unique structure, which combines the quinoline and benzimidazole moieties. This dual functionality enhances its potential for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C17H13N5 |
---|---|
Molecular Weight |
287.32 g/mol |
IUPAC Name |
N-[(E)-quinolin-8-ylmethylideneamino]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C17H13N5/c1-2-9-15-14(8-1)20-17(21-15)22-19-11-13-6-3-5-12-7-4-10-18-16(12)13/h1-11H,(H2,20,21,22)/b19-11+ |
InChI Key |
LDZZALGJYHLYFN-YBFXNURJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)N/N=C/C3=CC=CC4=C3N=CC=C4 |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NN=CC3=CC=CC4=C3N=CC=C4 |
solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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